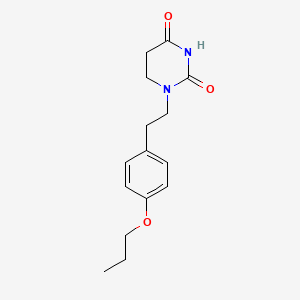![molecular formula C13H12O3 B12896253 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one CAS No. 112936-03-5](/img/structure/B12896253.png)
1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone involves several steps. One common method includes the reaction of 2’,4’-dihydroxyacetophenone with isopropenyl magnesium bromide, followed by cyclization to form the benzofuran ring . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-(5-oxo-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone.
Reduction: Formation of 1-(5-hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Exhibits antiviral activity against poliovirus and other viruses.
Industry: Potential use in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Antiviral Activity: Inhibits viral replication by interfering with viral RNA synthesis.
Antidepressant Activity: Increases levels of monoamine neurotransmitters in the brain and reduces oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone
- 1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-7-yl)ethanone
Uniqueness
1-(5-Hydroxy-2-(prop-1-en-2-yl)benzofuran-6-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which contributes to its distinct biological activities. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
112936-03-5 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2-prop-1-en-2-yl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3 |
Clave InChI |
WCOLFOJRDDQQEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


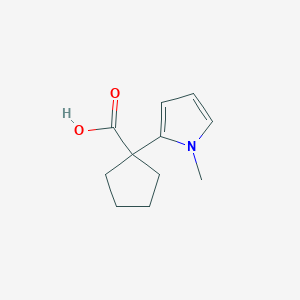


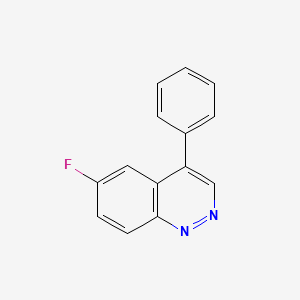
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
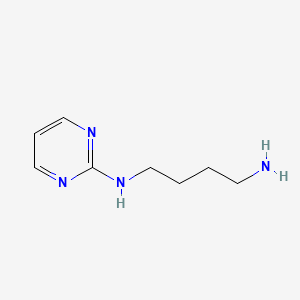

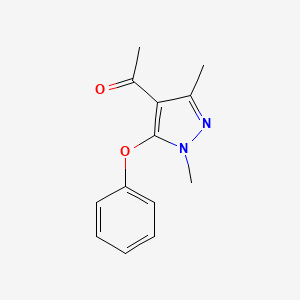
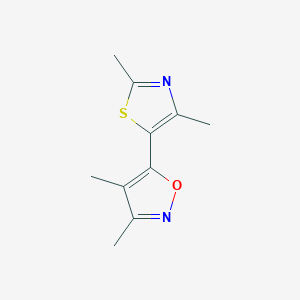
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
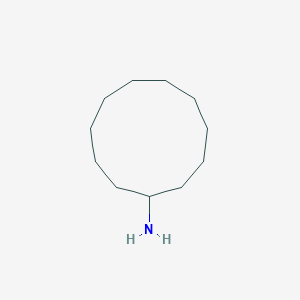
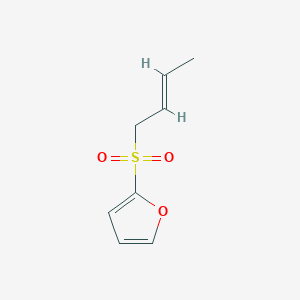
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
